4-Iodo-3-nitroanisole

概要

説明

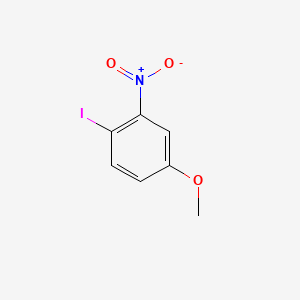

4-Iodo-3-nitroanisole is an organic compound with the chemical formula C7H6INO3. It is a derivative of anisole, where the hydrogen atoms at positions 4 and 3 on the benzene ring are substituted by iodine and nitro groups, respectively.

準備方法

Synthetic Routes and Reaction Conditions: 4-Iodo-3-nitroanisole can be synthesized through a multi-step process involving the iodination and nitration of anisole. One common method involves the following steps:

Iodination: Anisole is reacted with iodine chloride in glacial acetic acid. The mixture is stirred and heated to reflux for several hours.

Nitration: The 4-iodoanisole is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through recrystallization and other separation techniques .

化学反応の分析

Types of Reactions: 4-Iodo-3-nitroanisole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Reduction Reactions: The nitro group can be reduced to an

生物活性

4-Iodo-3-nitroanisole (4-INA), with the molecular formula CHINO and a molecular weight of approximately 279.03 g/mol, is an organic compound that has garnered attention for its significant biological activities. This article delves into its biological properties, synthesis methods, potential applications, and relevant case studies.

This compound features a nitro group (-NO) and an iodine atom attached to an aromatic ring, specifically at the para position relative to the methoxy group (-OCH). This unique structure contributes to its reactivity and potential biological applications.

| Property | Value |

|---|---|

| Molecular Formula | CHINO |

| Molecular Weight | 279.03 g/mol |

| Density | 1.893 g/cm³ |

| Melting Point | 61-62 °C |

| Boiling Point | 330.8 °C |

Antimicrobial Properties

Research indicates that 4-INA exhibits antimicrobial properties, making it a candidate for further exploration in the development of new antimicrobial agents. The presence of the nitro group is known to enhance the compound's ability to interact with biological targets, although specific mechanisms of action are still under investigation .

Chemotherapeutic Potential

A notable study explored the chemotherapeutic activity of a related compound, 4-iodo-3-nitrobenzamide, which demonstrated selective tumoricidal action against various tumor cells. The study found that the compound was reduced by tumor cells to yield cytotoxic products without observable toxicity in animal models . This suggests that derivatives of 4-INA may also possess similar anticancer properties.

The mechanisms through which 4-INA exerts its biological effects are not fully elucidated. However, it is hypothesized that the nitro group can be reduced to form reactive intermediates that may induce apoptosis in cancer cells . Further studies are needed to clarify these pathways and determine how structural modifications can enhance efficacy while minimizing toxicity.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Nitration of Anisole : Introducing a nitro group to anisole followed by iodination.

- Regioselective Copper-Catalyzed Reactions : Utilizing copper catalysts for the synthesis of complex derivatives .

Case Studies and Research Findings

Several studies highlight the potential applications and effects of 4-INA:

- Antimicrobial Activity : In vitro studies have shown effectiveness against certain bacterial strains, suggesting its role as a potential antimicrobial agent.

- Tumor Cell Studies : A study on related compounds indicated that iodinated nitroso derivatives exhibit selective toxicity towards tumor cells while sparing normal cells .

科学的研究の応用

Medicinal Chemistry

4-Iodo-3-nitroanisole has shown potential in cancer research. A study indicated that derivatives of this compound could act as prodrugs with chemotherapeutic activity against various tumor cells. Specifically, the compound was reduced by tumor cells to yield cytotoxic products without significant toxicity to normal cells .

Synthetic Organic Chemistry

The compound is utilized as an intermediate in the synthesis of more complex molecules. It has been employed in the synthesis of various heterocycles and pharmaceuticals, including:

- Benzimidazoles : As mentioned earlier, it serves as a key starting material for synthesizing benzimidazole derivatives.

- Nitroarene Transformations : It participates in reactions involving nitroarene transformations, which are crucial for developing new materials and pharmaceuticals .

Data Tables

| Method | Description |

|---|---|

| Nitration | Reaction with nitric and sulfuric acids |

| Copper-Catalyzed Reactions | Regioselective synthesis of benzimidazoles |

Case Studies

- Chemotherapeutic Activity :

- Synthetic Applications :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Iodo-3-nitroanisole, and what analytical techniques validate its purity and structure?

- Synthesis : A typical route involves sequential iodination and nitration of anisole derivatives. For example, nitrodeiodination of triiodo precursors (e.g., 2,4,6-triiodo-3,5-dimethylanisole) with nitric acid in nitroethane yields nitro-substituted iodoanisoles . Alternative approaches may use directed ortho-metalation or electrophilic substitution, followed by methylation.

- Characterization : Nuclear magnetic resonance (NMR) is critical for structural confirmation, particularly H and C NMR to identify methoxy, nitro, and iodine substituents. Gas-liquid chromatography (GLC) and melting point analysis ensure purity (>99% via recrystallization) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Hazards : The compound may exhibit acute toxicity (oral, dermal) and respiratory irritation based on structural analogs like 4-nitroimidazole (H302, H315, H319, H335) .

- Mitigation : Use fume hoods, nitrile gloves, and eye protection. Store in airtight containers away from oxidizers. Refer to Safety Data Sheets (SDS) for spill management and disposal .

Advanced Research Questions

Q. How can kinetic parameters (e.g., activation energy, rate constants) for nitrodeiodination reactions involving this compound be determined experimentally?

- Methodology : Monitor reaction progress using GLC or HPLC to quantify intermediates. Conduct isothermal experiments at varying temperatures (e.g., 50–70°C) and apply the Arrhenius equation to calculate activation energy. Competitive isomer formation (e.g., para vs. ortho products) can be analyzed via NMR integration .

Q. What computational approaches predict the regioselectivity of electrophilic substitution in this compound derivatives?

- Strategies : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model electron density distribution to identify reactive sites. Compare calculated Fukui indices with experimental nitration/halogenation outcomes to validate predictions .

Q. How should researchers resolve contradictory spectroscopic data (e.g., NMR shifts) reported for this compound across studies?

- Analysis : Replicate synthesis under standardized conditions (solvent, temperature) to minimize artifacts. Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography. Review solvent effects (e.g., DMSO vs. CDCl) on NMR chemical shifts .

Q. Methodological and Experimental Design

Q. What strategies optimize regioselectivity during nitration of iodoanisole precursors?

- Approach : Use directing groups (e.g., methoxy) to favor para/ortho substitution. Control reaction temperature (<60°C) to reduce byproducts. For meta-directing challenges, employ protective groups or transition-metal catalysts .

Q. How can researchers design controlled experiments to study the photostability of this compound under UV irradiation?

- Protocol : Expose the compound to UV light (254–365 nm) in quartz cells. Monitor degradation via UV-Vis spectroscopy and identify photoproducts using LC-MS. Compare stability in inert (N) vs. aerobic conditions .

Q. Data Contradiction and Validation

Q. Why do yields vary significantly in reported syntheses of this compound, and how can reproducibility be improved?

- Root Causes : Impurities in starting materials (e.g., incomplete iodination) or solvent choice (polar aprotic vs. nitroalkanes) affect reaction efficiency.

- Solutions : Standardize precursor purity (≥98% by GC) and optimize stoichiometry (e.g., HNO:substrate ratio). Document reaction parameters (time, agitation) meticulously .

特性

IUPAC Name |

1-iodo-4-methoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZODIRSJJQOKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90303496 | |

| Record name | 4-Iodo-3-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58755-70-7 | |

| Record name | 58755-70-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Iodo-3-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodo-3-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。